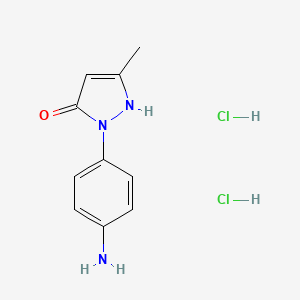![molecular formula C16H12Cl2N2O3S B12454537 2-Chloro-5-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B12454537.png)
2-Chloro-5-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-CHLORO-5-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a chlorinated benzene ring, an acetamido group, and a methanethioyl group, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common route involves the chlorination of a benzoic acid derivative, followed by the introduction of the acetamido and methanethioyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-CHLORO-5-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Applications De Recherche Scientifique
2-CHLORO-5-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-CHLORO-5-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-CHLORO-5-(CHLOROSULFONYL)BENZOIC ACID
- 2-CHLORO-5-(CHLOROSULFONYL)-4-FLUOROBENZOIC ACID
- 2-CHLORO-5-[(4-CHLOROPHENYL)SULFAMOYL]-N-(ALKYL/ARYL)-4-NITROBENZAMIDE
Uniqueness
2-CHLORO-5-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C16H12Cl2N2O3S |
|---|---|
Poids moléculaire |
383.2 g/mol |
Nom IUPAC |
2-chloro-5-[[2-(4-chlorophenyl)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Cl2N2O3S/c17-10-3-1-9(2-4-10)7-14(21)20-16(24)19-11-5-6-13(18)12(8-11)15(22)23/h1-6,8H,7H2,(H,22,23)(H2,19,20,21,24) |
Clé InChI |
LFCVNZIIPIVZFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12454467.png)



![2-{[(phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B12454484.png)
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B12454486.png)



![2-{3-bromo-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12454505.png)
![2-{[4-(2-Cyclohexylethoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12454510.png)
![3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12454516.png)
![2-{[(2-Chloro-5-{[(2-methylphenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12454526.png)

